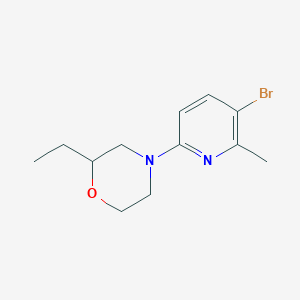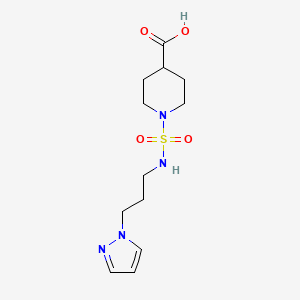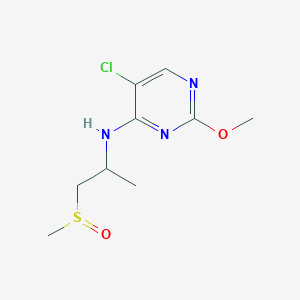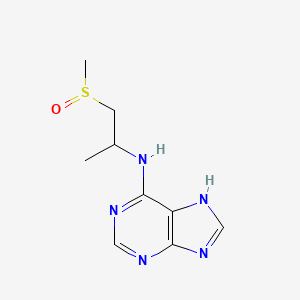
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide, also known as Dimebon, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug but has since been found to have a range of other biological activities.
Aplicaciones Científicas De Investigación
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Huntington's disease, and schizophrenia. It has been found to have neuroprotective effects, improve cognitive function, and enhance memory retention in animal models. It has also been shown to have anti-inflammatory and anti-oxidant properties.
Mecanismo De Acción
The exact mechanism of action of N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide is not fully understood. However, it is believed to act on multiple targets in the brain, including histamine receptors, N-methyl-D-aspartate (NMDA) receptors, and sigma-1 receptors. It has been suggested that its neuroprotective effects may be due to its ability to modulate calcium homeostasis and reduce oxidative stress.
Biochemical and Physiological Effects:
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide has been shown to have a range of biochemical and physiological effects. It has been found to improve mitochondrial function, reduce amyloid-beta accumulation, and decrease inflammation in the brain. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in neuronal survival and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide in lab experiments is its broad range of biological activities. It can be used to study various diseases and pathways in the brain. However, one of the limitations is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area is its potential as a cognitive enhancer for healthy individuals. Additionally, further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Conclusion:
In conclusion, N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide is a chemical compound that has shown promise for its potential therapeutic applications in various diseases. Its broad range of biological activities and neuroprotective effects make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide involves the reaction of 2,3-dimethyloxirane with 3-(1H-indol-3-yl)propionic acid in the presence of a base such as sodium hydroxide. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Propiedades
IUPAC Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-17(2,9-10-21-12)19-16(20)8-7-13-11-18-15-6-4-3-5-14(13)15/h3-6,11-12,18H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNQJJGYRHQEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)(C)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethyloxolan-3-yl)-3-(1H-indol-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)




![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)

![2-methylsulfonyl-N-[2-(oxolan-3-yl)ethyl]aniline](/img/structure/B6631426.png)

![[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]methanol](/img/structure/B6631444.png)

